
2H-Pyran-2-one, 5-benzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 5-benzoyl- is a heterocyclic compound that belongs to the class of pyranones Pyranones are six-membered oxygen-containing rings that are known for their diverse chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-benzoyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method allows for the formation of both 2H-pyrans and their cis-dienone valence isomers, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones and 4H-pyrans as starting materials .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5-benzoyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave activation has been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 5-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropyranone derivatives.
Substitution: The benzoyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, dihydropyranones, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 5-benzoyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 5-benzoyl- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-2-one:
4H-Pyran-2-one: Another isomer with different chemical properties.
2-Pyrone: An unsaturated cyclic compound with similar structural features.
Uniqueness
The presence of the benzoyl group at the 5-position of 2H-Pyran-2-one, 5-benzoyl- makes it unique compared to its analogs.
Eigenschaften
CAS-Nummer |
55588-79-9 |
|---|---|
Molekularformel |
C12H8O3 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
5-benzoylpyran-2-one |
InChI |
InChI=1S/C12H8O3/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
RSMYYOYTUZKGLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=COC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


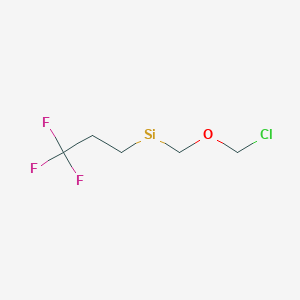
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
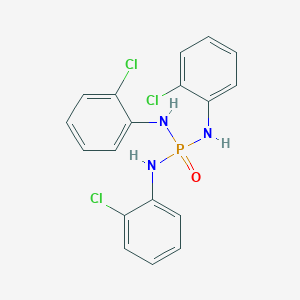
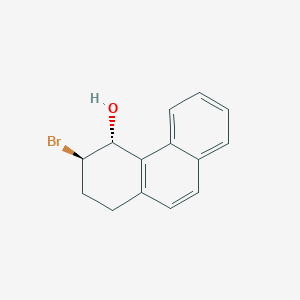
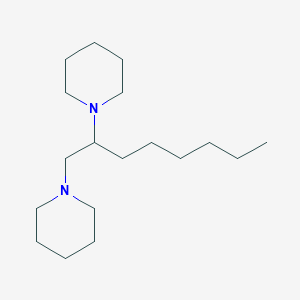
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
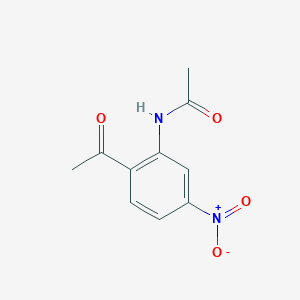


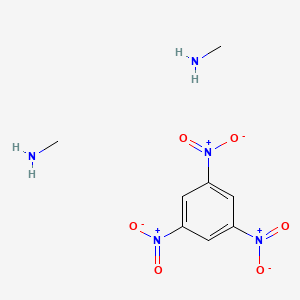


![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)
